{[(2-fluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate
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Overview
Description
Molecular Structure Analysis
While the specific molecular structure analysis of FBPA is not available in the retrieved literature, it’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .Scientific Research Applications
Synthesis Methodologies and Intermediate Applications
Scalable Synthesis for HIV-1 Integrase Inhibitors : A scalable synthesis process for methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, an intermediate in the synthesis of HIV-1 integrase inhibitors, has been developed. This process involves key steps such as lithium–bromine exchange and Pd-catalyzed alkoxycarbonylation, showcasing the compound's role in the development of antiviral drugs (Boros et al., 2007).
Ligand Design for Biological Labeling : The transformation of bromo derivatives to esters through carboethoxylation reactions, followed by saponification, illustrates the compound's utility in ligand design. Such ligands, with appended functions like 3-nitrobenzyl, are pivotal in developing labels for biological materials (Charbonnière, Weibel, & Ziessel, 2002).
Carboxylation-Dehydroxylation of Phenolic Compounds : An anaerobic consortium capable of transforming phenolic compounds under methanogenic conditions has been studied. This research highlights the compound's potential in environmental applications, specifically in the biotransformation and detoxification of hazardous materials (Bisaillon et al., 1993).
Advanced Synthesis Techniques
Radiosynthesis for Diagnostic Applications : The first radiosynthesis of 2-amino-5-[18F]fluoropyridines, achieved through a radiofluorination/palladium-catalyzed amination sequence, underscores the compound's importance in diagnostic imaging. Such advancements in radiosynthesis techniques can lead to better diagnostic tools in nuclear medicine (Pauton et al., 2019).
Electrocatalytic Carboxylation with CO2 : A novel electrochemical procedure has been developed for the carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid, demonstrating an environmentally friendly method of synthesizing 6-aminonicotinic acid. This process highlights the compound's role in green chemistry and carbon capture technologies (Feng et al., 2010).
Future Directions
Fluoropyridines, including FBPA, have garnered attention in the scientific community due to their potential applications in various fields, including as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2O3/c16-12-5-11(6-18-8-12)15(21)22-9-14(20)19-7-10-3-1-2-4-13(10)17/h1-6,8H,7,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNMGFKMYWNXIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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